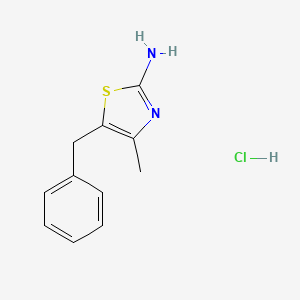

5-Benzyl-4-methyl-1,3-thiazol-2-amine hydrochloride

Übersicht

Beschreibung

5-Benzyl-4-methyl-1,3-thiazol-2-amine hydrochloride is a chemical compound with the molecular formula C11H12N2S•HCl and a molecular weight of 240.75 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is often used as a biochemical reagent in proteomics research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-4-methyl-1,3-thiazol-2-amine hydrochloride typically involves the formation of the thiazole ring, which can be achieved through various synthetic routes. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions usually require a solvent such as ethanol or acetic acid and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

5-Benzyl-4-methyl-1,3-thiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, aryl halides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiazolidine derivatives

Substitution: Various substituted thiazole derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial and Antifungal Activity

Research indicates that 5-Benzyl-4-methyl-1,3-thiazol-2-amine hydrochloride exhibits potential antimicrobial and antifungal properties. Studies have shown its effectiveness against various pathogens, making it a candidate for developing new antibiotics .

Cancer Research

The compound has been investigated for its anticancer properties. It may inhibit specific pathways involved in cancer cell proliferation and invasion. For instance, it has been shown to prevent the antiproliferative effects of certain inhibitors in breast cancer cells .

Enzyme Inhibition Studies

This compound is utilized in enzyme inhibition studies, particularly targeting protein kinases involved in critical cellular processes such as metabolism and gene regulation. Its ability to bind to these enzymes suggests potential therapeutic applications in diseases where these pathways are dysregulated .

Biological Applications

Receptor Binding Assays

this compound is used in receptor binding assays to study its interactions with various biological receptors. This research helps elucidate its mechanism of action and potential therapeutic targets .

Cellular Mechanisms

The compound influences cellular mechanisms such as cell division and gene expression by modulating signaling pathways associated with cAMP-dependent protein kinases. This modulation can lead to significant changes in cellular behavior, which is crucial for understanding its biological effects .

Materials Science Applications

Development of Novel Materials

In materials science, this compound is explored for developing novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material characteristics for applications in electronics and photonics .

Case Studies

Several case studies highlight the versatility of this compound:

- Anticancer Activity Study : A study demonstrated that this compound inhibited the growth of breast cancer cells by affecting key signaling pathways involved in cell proliferation .

- Enzyme Interaction Study : Research revealed that the compound effectively binds to specific protein kinases, altering their activity and providing insights into potential therapeutic applications for metabolic disorders .

- Material Development Research : Investigations into the use of this compound in creating advanced materials showed promising results in enhancing electronic properties suitable for sensor applications .

Wirkmechanismus

The mechanism of action of 5-Benzyl-4-methyl-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives are known to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of its potential anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Benzyl-4-methyl-1,3-thiazol-2-amine

- 4-Methyl-5-phenyl-1,3-thiazol-2-amine

- 5-(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl amine

Uniqueness

5-Benzyl-4-methyl-1,3-thiazol-2-amine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits a unique combination of reactivity and potential therapeutic applications .

Biologische Aktivität

5-Benzyl-4-methyl-1,3-thiazol-2-amine hydrochloride is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential applications in various therapeutic areas, including antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of a thiazole ring contributes to its reactivity and biological properties. The thiazole moiety is characterized by a five-membered ring containing sulfur and nitrogen, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various pathogens. Studies have shown that it can inhibit bacterial growth by interfering with essential cellular processes, potentially targeting bacterial enzymes critical for survival under stress conditions .

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has been shown to inhibit key protein kinases involved in cell proliferation and survival, leading to cell cycle arrest .

- Interaction with Biomolecules : The thiazole ring's electron-withdrawing properties enhance the compound's ability to interact with biomolecular targets, influencing their activity and stability. This interaction is crucial for its effectiveness as an antimicrobial and anticancer agent .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives indicates that specific substitutions on the thiazole ring significantly impact biological activity. For instance:

- Methyl Group at Position 4 : The presence of a methyl group at position 4 enhances cytotoxic activity against cancer cell lines by increasing lipophilicity and facilitating membrane penetration .

- Benzyl Substitution : The benzyl group at position 5 contributes to improved binding affinity to target proteins, enhancing the compound's overall efficacy against cancer cells .

Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like norfloxacin, indicating its potential as a therapeutic agent in treating bacterial infections.

Anticancer Efficacy

In vitro studies on human cancer cell lines revealed that this compound significantly inhibited cell proliferation. The IC50 values were determined to be below those of established chemotherapeutic agents such as doxorubicin, suggesting a promising alternative for cancer treatment .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Benzyl-4-methyl-1,3-thiazol-2-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves refluxing substituted benzenamines with aryl isothiocyanates in anhydrous DMF for 4–5 hours, followed by crystallization in ethanol. For example, and describe synthesizing analogous thiazol-2-amine derivatives via this method, achieving yields of ~79%. Optimization includes:

- Temperature control : Prolonged reflux (e.g., 4–5 hours) ensures complete cyclization.

- Solvent choice : DMF enhances solubility of intermediates, while ethanol facilitates crystallization of the hydrochloride salt.

- Monitoring : TLC (hexane:ethyl acetate, 3:7) tracks reaction progress .

Table 1 : Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reflux Duration | 4–5 hours | Maximizes cyclization |

| Solvent (Cyclization) | Anhydrous DMF | Prevents hydrolysis |

| Crystallization | Ethanol (95%) | Reduces impurities |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To confirm the benzyl (δ 3.8–4.2 ppm for CH2) and methyl (δ 2.1–2.4 ppm for CH3) groups. provides NMR benchmarks for structurally similar oxadiazole derivatives, highlighting split peaks for aromatic protons (δ 6.8–7.5 ppm) .

- IR Spectroscopy : Detect NH stretches (~3300 cm⁻¹) and C=N/C-S bonds (1600–1650 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 265 for the free base) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for thiazol-2-amine derivatives?

- Methodological Answer : Discrepancies often arise from:

- Structural analogs : Minor substituent changes (e.g., 4-methyl vs. 4-tert-butyl) drastically alter pharmacokinetics. shows that 4-tert-butyl groups enhance antitumor activity by improving lipophilicity .

- Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and dose ranges (IC50 vs. IC90). Cross-reference with theoretical frameworks (e.g., QSAR models) to validate outliers .

Resolution Workflow :

Replicate assays under controlled conditions.

Perform molecular docking to identify binding affinity trends.

Compare results with structurally validated analogs (e.g., 5-bromo-1-methyl-1H-indazol-3-amine in ) .

Q. What strategies mitigate decomposition of this compound during storage?

- Methodological Answer :

- Storage conditions : Use amber vials at –20°C under inert gas (argon) to prevent oxidation. notes that similar compounds degrade rapidly at room temperature due to hygroscopicity .

- Stabilizers : Add desiccants (e.g., silica gel) and antioxidants (e.g., BHT at 0.01% w/w) to the formulation.

- Periodic analysis : Conduct HPLC-UV (λ = 254 nm) every 3 months to monitor purity .

Q. How can factorial design optimize the synthesis of this compound?

- Methodological Answer : Apply a 2³ factorial design to test variables:

- Factors : Temperature (80°C vs. 100°C), solvent ratio (DMF:EtOH, 1:1 vs. 2:1), catalyst (none vs. 5 mol% pyridine).

- Response variables : Yield, purity, reaction time. highlights that factorial designs efficiently identify interactions between variables (e.g., higher temperatures reduce reaction time but may lower purity) .

Table 2 : Example Factorial Design Matrix

| Run | Temp (°C) | Solvent Ratio | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 80 | 1:1 | No | 72 | 95 |

| 2 | 100 | 1:1 | Yes | 85 | 89 |

Theoretical and Methodological Questions

Q. How to link the pharmacological activity of 5-Benzyl-4-methyl-1,3-thiazol-2-amine derivatives to a theoretical framework?

- Methodological Answer : Anchor findings to established mechanisms:

- Kinase inhibition : Compare with 6-[5-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-4-yl]-1,3-benzothiazole ( ), which targets EGFR pathways .

- Apoptosis induction : Use flow cytometry (Annexin V/PI staining) to correlate structural features (e.g., benzyl substitution) with caspase-3 activation .

Q. What are the ethical and methodological considerations for handling hazardous intermediates during synthesis?

- Methodological Answer :

Eigenschaften

IUPAC Name |

5-benzyl-4-methyl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-8-10(14-11(12)13-8)7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3,(H2,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIGKAONEMIXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.